molecular formula C41H49FN5O8P B598442 2'-F-Ac-dC Phosphoramidite CAS No. 159414-99-0

2'-F-Ac-dC Phosphoramidite

Cat. No.: B598442
CAS No.: 159414-99-0
M. Wt: 789.8 g/mol
InChI Key: CNFKJHKDSRXNFL-UTXREMQHSA-N
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Description

Dmt-2’-f-dc(ac) amidite, also known as 2’-fluoro-2’-deoxycytidine phosphoramidite, is a chemical compound used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 2’-fluoro group and an acetyl-protected cytidine base. It is widely used in the field of molecular biology and biochemistry due to its ability to enhance the stability and resistance of oligonucleotides to nucleases .

Scientific Research Applications

Dmt-2’-f-dc(ac) amidite has several scientific research applications, including:

Safety and Hazards

The safety data sheet for a similar compound, DMT-2’-F-DC (AC) AMIDITE, suggests that if inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

The development of an on-demand flow synthesis of phosphoramidites from their corresponding alcohols is reported . This methodology allows for the synthesis of sterically hindered as well as redox unstable phosphoramidites . The vision for this technology is direct integration into DNA synthesizers thereby omitting manual synthesis and storage of phosphoramidites .

Biochemical Analysis

Biochemical Properties

Dmt-2’-f-dc(ac) amidite plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides that are more thermally stable and resistant to nucleases. This compound interacts with various enzymes and proteins involved in the synthesis and modification of nucleic acids. For instance, it can be employed together with DNA or RNA phosphoramidites to enhance the stability of the resulting oligonucleotides . The interactions between Dmt-2’-f-dc(ac) amidite and these biomolecules are primarily based on its ability to form stable phosphoramidite bonds, which are essential for the synthesis of high-fidelity oligonucleotides .

Cellular Effects

Dmt-2’-f-dc(ac) amidite influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this compound into oligonucleotides, researchers can modulate gene expression and study the effects of specific nucleotide sequences on cellular functions . The compound’s stability and resistance to degradation make it an ideal candidate for experiments involving long-term gene expression studies and the investigation of cellular responses to modified nucleotides .

Molecular Mechanism

The molecular mechanism of Dmt-2’-f-dc(ac) amidite involves its incorporation into oligonucleotides through the formation of stable phosphoramidite bonds. This process enhances the thermal stability and nuclease resistance of the resulting oligonucleotides . The compound’s unique structure allows it to interact with various biomolecules, including enzymes and proteins involved in nucleic acid synthesis and modification . These interactions can lead to changes in gene expression and cellular function, providing valuable insights into the molecular mechanisms underlying various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dmt-2’-f-dc(ac) amidite can change over time due to its stability and degradation properties. The compound is known to be stable at -20°C and can be stored for extended periods without significant degradation . Its stability may be affected by factors such as temperature, light exposure, and the presence of other reactive compounds. Long-term studies have shown that Dmt-2’-f-dc(ac) amidite maintains its efficacy in modulating gene expression and cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of Dmt-2’-f-dc(ac) amidite vary with different dosages in animal models. At lower dosages, the compound effectively modulates gene expression and cellular functions without causing significant toxicity . At higher dosages, there may be threshold effects, including potential toxic or adverse effects on cellular function and overall health . It is essential to carefully optimize the dosage to achieve the desired effects while minimizing any potential adverse outcomes.

Metabolic Pathways

Dmt-2’-f-dc(ac) amidite is involved in various metabolic pathways, particularly those related to nucleic acid synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . By modulating these pathways, Dmt-2’-f-dc(ac) amidite can affect cellular metabolism and provide insights into the regulation of metabolic processes.

Transport and Distribution

Within cells and tissues, Dmt-2’-f-dc(ac) amidite is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, enhancing its efficacy in modulating gene expression and cellular functions . The compound’s distribution is influenced by factors such as its chemical structure, the presence of specific transporters, and the overall cellular environment.

Subcellular Localization

Dmt-2’-f-dc(ac) amidite exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in modulating gene expression and cellular functions, as they determine the compound’s interactions with various biomolecules and its overall efficacy in biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dmt-2’-f-dc(ac) amidite involves several key steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.

    Introduction of the 2’-fluoro group: The 2’-hydroxyl group is replaced with a fluorine atom using a fluorinating agent.

    Acetylation of the cytidine base: The cytidine base is acetylated to protect the amino group.

    Phosphitylation: The 3’-hydroxyl group is phosphitylated using a phosphoramidite reagent.

Industrial Production Methods

Industrial production of Dmt-2’-f-dc(ac) amidite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dmt-2’-f-dc(ac) amidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are oligonucleotides with enhanced stability and resistance to nucleases, making them suitable for various applications in molecular biology and biochemistry .

Comparison with Similar Compounds

Dmt-2’-f-dc(ac) amidite is unique compared to other similar compounds due to its specific modifications:

Similar Compounds

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFKJHKDSRXNFL-UTXREMQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49FN5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736409
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159414-99-0
Record name N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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